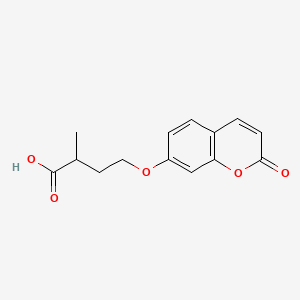
7-(3'-Carboxybutoxy)coumarin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(3’-Carboxybutoxy)coumarin is an organic compound with the chemical formula C15H14O5. It is a derivative of coumarin, characterized by the presence of a carboxybutoxy group at the 7th position of the coumarin ring. This compound is known for its white crystalline solid form, which dissolves in organic solvents like ethanol and dichloromethane to form a yellow solution. It exhibits fluorescence under ultraviolet light, making it valuable in various scientific applications .
Vorbereitungsmethoden
The synthesis of 7-(3’-Carboxybutoxy)coumarin involves several steps, typically starting with a substituted coumarin compound. The common synthetic route includes the introduction of a 3’-carboxybutoxy substituent through esterification and bromination reactions. The process involves the following steps:
Esterification: The initial coumarin compound undergoes esterification to introduce the butoxy group.
Bromination: The esterified product is then brominated to introduce the carboxyl group at the desired position.
Cyclization: The final step involves cyclization to form the 7-(3’-Carboxybutoxy)coumarin.
Industrial production methods for this compound are more complex and may involve additional purification steps to ensure high purity and yield.
Analyse Chemischer Reaktionen
7-(3’-Carboxybutoxy)coumarin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced coumarin derivatives.
Substitution: The carboxybutoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
7-(3’-Carboxybutoxy)coumarin has a wide range of applications in scientific research:
Fluorescent Labeling: Due to its fluorescence properties, it is used as a fluorescent marker in cell imaging and biological assays.
Fluorescent Probes: It serves as a probe in fluorescence-based detection systems for various analytes.
Biological Sensors: The compound is used in the development of biosensors for detecting biological molecules.
Organic Synthesis: It acts as an intermediate in the synthesis of other organic compounds.
Analytical Chemistry: It is employed in fluorescence-based analytical techniques for detecting and quantifying substances
Wirkmechanismus
The mechanism of action of 7-(3’-Carboxybutoxy)coumarin primarily involves its interaction with biological molecules through fluorescence. The compound can bind to specific molecular targets, and upon excitation with ultraviolet light, it emits fluorescence. This property is utilized in various fluorescence-based assays to detect and quantify biological molecules. The molecular targets and pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
7-(3’-Carboxybutoxy)coumarin can be compared with other coumarin derivatives such as:
7-Hydroxycoumarin (Umbelliferone): Known for its use as a fluorescent dye and in enzyme assays.
4-Methylumbelliferone: Used in the detection of β-glucuronidase activity.
4-Methyl-7-coumarinylacetic acid: Employed in various fluorescence-based applications.
The uniqueness of 7-(3’-Carboxybutoxy)coumarin lies in its specific substitution pattern, which imparts distinct fluorescence properties and makes it suitable for specialized applications in fluorescence-based research .
Eigenschaften
Molekularformel |
C14H14O5 |
|---|---|
Molekulargewicht |
262.26 g/mol |
IUPAC-Name |
2-methyl-4-(2-oxochromen-7-yl)oxybutanoic acid |
InChI |
InChI=1S/C14H14O5/c1-9(14(16)17)6-7-18-11-4-2-10-3-5-13(15)19-12(10)8-11/h2-5,8-9H,6-7H2,1H3,(H,16,17) |
InChI-Schlüssel |
UFNOBOOKHSJUHM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCOC1=CC2=C(C=C1)C=CC(=O)O2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


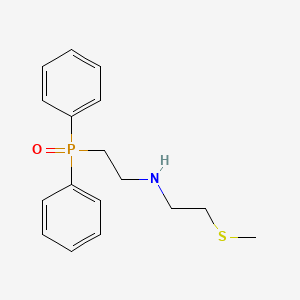

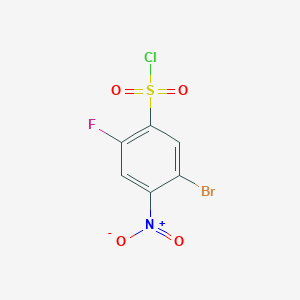
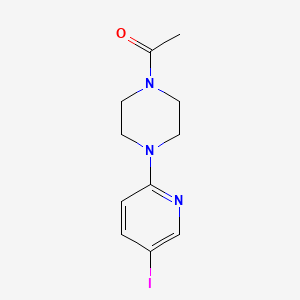
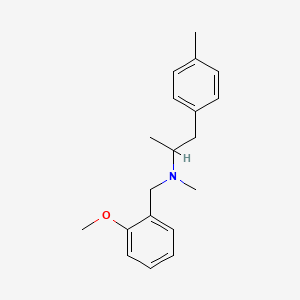
![[2-Bromo-3-fluoro-5-(trifluoromethyl)phenyl]methanol](/img/structure/B15293133.png)
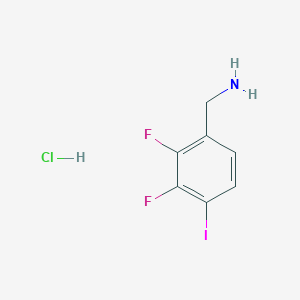
![methyl (5Z)-5-ethylidene-4-[2-[(2Z)-2-[5-methoxycarbonyl-4-(2-methoxy-2-oxoethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-ylidene]ethoxy]-2-oxoethyl]-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B15293136.png)
![[(2R,3R,4R,5R)-5-(6-benzamidopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxy-oxophosphanium](/img/structure/B15293141.png)
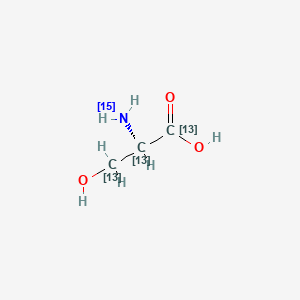
![(2-methyl-1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B15293160.png)
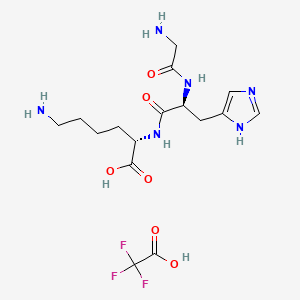
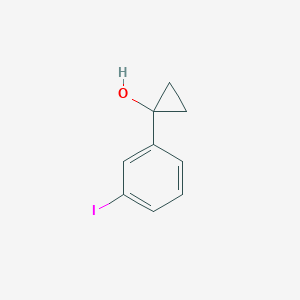
![(2S)-2-amino-3-[4-[4-[2-hydroxy-2-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]acetyl]oxy-3,5-diiodophenoxy]-3,5-diiodophenyl]propanoic acid](/img/structure/B15293178.png)
